![molecular formula C24H18Cl2N2O3 B406552 3-(2,4-dichlorophenyl)-2-phenyl-5-(phenylmethyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 301851-54-7](/img/structure/B406552.png)
3-(2,4-dichlorophenyl)-2-phenyl-5-(phenylmethyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
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Overview
Description
3-(2,4-dichlorophenyl)-2-phenyl-5-(phenylmethyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H18Cl2N2O3 and its molecular weight is 453.3g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
This compound has shown promise in anticancer research , particularly in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives . These derivatives have been tested in vitro against various human cancer cell lines, showing significant cytotoxic effects. The presence of chlorine atoms and the specific structural configuration of the compound contribute to its potential as a therapeutic agent.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their target proteins. The compound’s structure allows it to bind with high affinity to certain proteins, such as the Bcl2 anti-apoptotic protein, which is a target in cancer therapy . This application is vital for the development of new drugs with higher efficacy and lower side effects.
Gene Expression Analysis
In cancer research, understanding the changes in gene expression after treatment with potential drugs is essential. This compound has been associated with the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes in treated cells . Such studies can lead to the discovery of new mechanisms of action for anticancer drugs.
Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a desired outcome in cancer treatment. Compounds like this one have been shown to induce apoptosis in cancer cells, leading to their death . This is particularly important for eliminating cancer cells while sparing healthy cells.
Cell Cycle Arrest
Another important application in cancer research is the ability to cause cell cycle arrest. This compound has been found to cause arrest at the G1/S phase in cancer cells , which can prevent the proliferation of these cells and give time for therapeutic interventions to work.
DNA Fragmentation Studies
The compound has also been used in studies to observe DNA fragmentation, a hallmark of apoptosis . By causing significant increases in fragmented DNA in treated cells, researchers can confirm the effectiveness of the compound in inducing cell death.
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . The role of CDK2 is to phosphorylate other proteins, thereby controlling cell division and growth .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby inhibiting its function .
Biochemical Pathways
If the compound does indeed inhibit cdk2, it would affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is likely to be cell cycle arrest, given its potential inhibition of CDK2 . This could lead to the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other drugs or substances can affect the compound’s metabolism and excretion .
properties
IUPAC Name |
5-benzyl-3-(2,4-dichlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O3/c25-16-11-12-18(19(26)13-16)21-20-22(31-28(21)17-9-5-2-6-10-17)24(30)27(23(20)29)14-15-7-3-1-4-8-15/h1-13,20-22H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSUEGIFSCMRMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-2-phenyl-5-(phenylmethyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione |
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